3,5-Dichlorobenzyl alcohol

説明

Significance of Halogenated Benzyl (B1604629) Alcohols in Organic Chemistry and Beyond

Halogenated benzyl alcohols are a class of compounds that play a crucial role in organic synthesis and medicinal chemistry. The presence of halogen atoms on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule. This class of compounds, including derivatives of benzyl alcohol, are noted for their varied reactivity and applications as intermediates in organic chemistry. evitachem.com The halogenation of alcohols is a fundamental organic reaction, and methods to achieve this under mild conditions are of great interest. acs.org Specifically, ortho-halogenation can control the conformation of benzyl alcohol, favoring a transiently chiral structure with an intramolecular hydrogen bond to the halogen. rsc.org The study of halogenated tertiary benzyl alcohols has also contributed to the development of greener reaction conditions for the synthesis of important intermediates like vicinal halohydrins. nih.govdoaj.org

Structural Characteristics and Their Influence on Reactivity and Biological Activity of 3,5-Dichlorobenzyl Alcohol

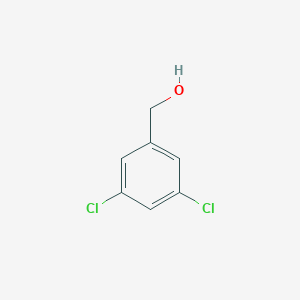

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at the meta-positions (3 and 5) and a hydroxymethyl group (-CH2OH). evitachem.com These two chlorine atoms confer distinct electronic and steric properties to the molecule. This specific substitution pattern influences its reactivity in chemical transformations such as oxidation, reduction, and esterification. evitachem.com For instance, it can be oxidized to 3,5-dichlorobenzaldehyde (B167965) or reduced to 3,5-dichlorotoluene.

The chemical structure is also a key determinant of its biological activity. The chlorine atoms are believed to enhance its ability to interact with and disrupt microbial cell membranes, leading to its observed antimicrobial and antifungal properties. The mechanism is thought to involve the denaturation of external proteins and the rearrangement of their tertiary structures. drugbank.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60211-57-6 |

| Molecular Formula | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol |

| Melting Point | 79-82 °C |

| Boiling Point | 268.4 °C at 760 mmHg |

| Density | 1.392 g/cm³ |

| InChI Key | VSNNLLQKDRCKCB-UHFFFAOYSA-N |

Data sourced from multiple references. chemicalbook.combiosynth.comavantorsciences.com

Overview of Current Research Landscape on this compound

Current research on this compound is multifaceted, with significant focus on its application as a building block in organic synthesis and its biological activities. It is used in the preparation of compounds like 3,5-dichlorophenylacetonitrile and tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate. chemicalbook.comsigmaaldrich.com

A particularly active area of investigation is its potential as a lead compound for the development of novel fungicides. acs.orgnih.gov Research has shown that ester derivatives of this compound exhibit remarkable antifungal activity against plant pathogens such as Botrytis cinerea and Rhizoctonia solani. acs.orgnih.gov These studies have identified this compound as a highly active fragment for designing new fungicides that target enzymes like succinate (B1194679) dehydrogenase (SDH). acs.orgnih.gov The fungicidal activity of these derivatives is comparable to that of commercial fungicides like boscalid. acs.orgnih.gov Further research, including molecular dynamics simulations, supports the potential of these compounds as effective SDH inhibitors. nih.gov

Table 2: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative (Compound 5)

| Pathogen | EC₅₀ (mg/L) of Compound 5 | EC₅₀ (mg/L) of Boscalid |

| Botrytis cinerea | 6.60 | 1.24 |

| Rhizoctonia solani | 1.61 | 1.01 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNNLLQKDRCKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208959 | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60211-57-6 | |

| Record name | 3,5-Dichlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060211576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to 3,5 Dichlorobenzyl Alcohol

Established Synthetic Pathways for 3,5-Dichlorobenzyl Alcohol

Traditional synthesis of this compound relies on several well-documented chemical transformations. These pathways are characterized by their reliability and have been foundational in the laboratory-scale and industrial production of this compound.

Chlorination of Benzyl (B1604629) Alcohol for Selective Dichlorination

The direct chlorination of benzyl alcohol to achieve a specific 3,5-dichloro substitution pattern presents significant challenges regarding selectivity. The hydroxyl group (-OH) and the methylene (B1212753) group (-CH2OH) on the benzyl alcohol molecule direct incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Achieving meta-substitution, as required for the 3,5-dichloro isomer, is therefore not a straightforward process via direct electrophilic chlorination. Commercial synthesis of related compounds, like benzaldehyde, often involves the chlorination of toluene (B28343) followed by hydrolysis, a process that can introduce chlorine impurities into the final product. researchgate.net Modern methods for the chlorination of benzylic alcohols often focus on converting the alcohol to a benzyl chloride, sometimes using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO), which offers high yields under neutral conditions but focuses on substituting the hydroxyl group rather than adding chlorine to the ring. organic-chemistry.orgorganic-chemistry.org

Reduction of 3,5-Dichlorobenzoyl Chloride or 3,5-Dichlorobenzoic Acid

A more common and controllable approach to synthesizing this compound is through the reduction of a precursor that already contains the desired 3,5-dichloro substitution pattern. evitachem.com This typically involves the reduction of 3,5-dichlorobenzoic acid or its more reactive derivative, 3,5-dichlorobenzoyl chloride. evitachem.combiosynth.com

Several reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is frequently used to reduce 3,5-dichlorobenzoyl chloride. prepchem.com In one documented procedure, a solution of sodium borohydride in N-methyl pyrrolidinone is added to a solution of 3,5-dichlorobenzoyl chloride in tetrahydrofuran (B95107) (THF) at a controlled temperature, yielding the desired alcohol after recrystallization. prepchem.com Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting the carboxylic acid to the alcohol. google.com

An industrial route involves the reduction of 3,5-dichlorobenzoic acid using potassium borohydride (KBH₄) in the presence of zinc chloride (ZnCl₂) as a catalyst. The reaction is typically conducted in THF under reflux conditions. evitachem.com The zinc chloride acts as a Lewis acid, activating the borohydride and enhancing its reducing power to selectively reduce the carboxylic acid group.

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dichlorobenzoyl Chloride | Sodium Borohydride (NaBH₄) | THF / N-Methyl Pyrrolidinone | 0°C to ambient temperature | 75% | prepchem.com |

| 3,5-Dichlorobenzoic Acid | Potassium Borohydride (KBH₄) / Zinc Chloride (ZnCl₂) | Tetrahydrofuran (THF) | Reflux (~45°C) | Not specified | evitachem.com |

| 3,5-Dichlorobenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Reflux | ~65-79% |

Nucleophilic Substitution Approaches to this compound

Nucleophilic substitution provides an alternative route, typically starting from 3,5-dichlorobenzyl chloride. evitachem.com This precursor can be synthesized from this compound by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.comgoogle.com To synthesize the alcohol from the chloride, a hydrolysis reaction is performed.

A two-stage process, described for the synthesis of the related 2,4-dichlorobenzyl alcohol, can be applied here. google.com This involves first reacting 3,5-dichlorobenzyl chloride with a water-soluble salt of acetic acid, such as sodium acetate, to form 3,5-dichlorobenzyl acetate. This ester is then hydrolyzed using a strong base to yield this compound. google.com This method avoids the use of expensive reducing agents. google.com

Advanced Synthetic Strategies and Optimization

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for chemical synthesis. These principles are being applied to the production of this compound to improve yields, reduce waste, and enhance safety.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve using less hazardous solvents and reagents, and designing more atom-economical reactions. For instance, the synthesis of other compounds starting from this compound has been achieved in environmentally friendly solvents like cyclopentyl methyl ether (CPME). rsc.org The direct esterification of alcohols with carboxylic acids, often assisted by microwaves and a catalytic amount of acid, represents a greener alternative to the conventional two-step method involving thionyl chloride or phosphorus pentachloride, which produce harmful byproducts. researchgate.net Similarly, using alcohols themselves as green solvents and reducing agents, catalyzed by complexes like oxo-rhenium, is an area of active research for the deoxygenation of carbonyl compounds. rsc.org Applying these concepts, the reduction of 3,5-dichlorobenzoic acid could be optimized by selecting catalysts that allow for the use of greener reducing agents or solvents, moving away from traditional metal hydrides and volatile organic solvents.

Catalytic Methods for Enhanced Selectivity and Yield

Catalysis is key to improving the efficiency and selectivity of chemical reactions. For the synthesis of this compound, catalytic methods are prominent in both reduction and substitution pathways.

As mentioned, zinc chloride is used as a catalyst in the reduction of 3,5-dichlorobenzoic acid with potassium borohydride, enhancing the reactivity of the reducing agent. evitachem.com Another important catalytic method is catalytic hydrogenation. Large-scale synthesis can be improved by the catalytic hydrogenation of 3,5-dichlorobenzaldehyde (B167965) using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) under hydrogen pressure. The selective catalytic oxidation of benzyl alcohols to aldehydes is a widely studied area, with catalysts based on palladium and other metals showing high efficiency. mdpi.comfrontiersin.org While this is the reverse reaction, the principles of catalyst design for selectivity are relevant.

Multi-step Synthesis and Intermediate Compounds

The synthesis of this compound is often accomplished through a multi-step process that involves the transformation of various functional groups. A common and efficient pathway begins with 3,5-dichlorobenzoic acid, which is first converted into a more reactive intermediate, 3,5-dichlorobenzoyl chloride, before being reduced to the final alcohol product. This sequence ensures high yields and selectivity.

A primary route involves the chlorination of 3,5-dichlorobenzoic acid using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.com The reaction with thionyl chloride, often performed in a solvent such as methylene chloride, is refluxed to drive the conversion to 3,5-dichlorobenzoyl chloride. prepchem.com This acid chloride is a key intermediate compound because it is more susceptible to reduction than the original carboxylic acid.

The subsequent and final step is the reduction of the 3,5-dichlorobenzoyl chloride intermediate. A widely used method for this transformation is the use of sodium borohydride (NaBH₄) in a suitable solvent system. prepchem.com For instance, a solution of sodium borohydride in N-methyl pyrrolidinone can be added dropwise to a solution of 3,5-dichlorobenzoyl chloride in tetrahydrofuran (THF) at a controlled temperature. prepchem.com Following the reaction, an acidic workup and recrystallization from a solvent like cyclohexane (B81311) yield the purified this compound. prepchem.com

Alternative multi-step syntheses can start from different precursors. For example, 3,5-dichlorobenzoyl chloride itself can be synthesized from anthranilic acid through a three-step process involving chlorine substitution, diazotization reduction, and finally chlorination. google.com Another potential, though less common, starting point is 3,5-dichlorotoluene, which can be oxidized to form 3,5-dichlorobenzaldehyde. google.com This aldehyde can then be reduced to this compound. However, the availability and cost of the starting materials often make the route from 3,5-dichlorobenzoic acid more practical for laboratory and industrial synthesis.

The table below summarizes the key compounds involved in a common multi-step synthesis of this compound.

Table 1: Intermediate Compounds in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | Starting Material |

| Thionyl Chloride | SOCl₂ | Chlorinating Agent |

| 3,5-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | Reactive Intermediate |

| Sodium Borohydride | NaBH₄ | Reducing Agent |

| Tetrahydrofuran (THF) | C₄H₈O | Reaction Solvent |

Industrial Production Considerations for this compound

For the large-scale industrial production of this compound, the primary considerations are cost-effectiveness, reaction efficiency, safety, and process scalability. The most prominent industrial method involves the catalytic reduction of 3,5-dichlorobenzoic acid.

A patented industrial process utilizes potassium borohydride (KBH₄) as the reducing agent in the presence of zinc chloride (ZnCl₂) as a catalyst. This method is favored over alternatives due to its efficiency and the relatively lower cost and easier handling of KBH₄ compared to other reducing agents like lithium aluminum hydride (LiAlH₄). patsnap.com The reaction is typically carried out in a solvent that can stabilize the reactive intermediates. Tetrahydrofuran (THF) is often selected for its high polarity and ability to create homogeneous reaction conditions.

Process optimization is critical for maximizing yield and minimizing costs. Key parameters that must be carefully controlled include:

Catalytic System : The molar ratio of the catalyst to the reducing agent is crucial. A ZnCl₂:KBH₄ ratio of approximately 1:1.8 has been identified as optimal for stabilizing reactive intermediates and preventing side reactions.

Temperature Control : Maintaining the reaction temperature around 70°C provides a balance between a feasible reaction rate and the selectivity of the reduction. Temperatures below 50°C significantly slow the reaction, while temperatures above 80°C can lead to the decomposition of the borohydride reducing agent.

Solvent Recovery : Given the large volumes used in industrial production, the recovery and recycling of the solvent are major economic factors. Efficient recovery of THF, often achieving rates of 90% or higher, can reduce raw material expenses by as much as 40%.

Alternative production routes, such as the reduction of 3,5-dichlorobenzaldehyde or the hydrolysis of 3,5-dichlorobenzyl chloride, are generally considered less practical for industrial scale-up. The aldehyde precursor is often more expensive and less stable than the corresponding benzoic acid. The hydrolysis route is plagued by low yields (often below 60%) and challenges in purifying the final product from residual chlorides and byproducts.

The table below outlines the critical parameters for the industrial production of this compound via the reduction of 3,5-dichlorobenzoic acid.

Table 2: Industrial Production Parameters

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Starting Material | 3,5-Dichlorobenzoic Acid | Cost-effective and stable precursor. |

| Reducing System | Potassium Borohydride (KBH₄) / Zinc Chloride (ZnCl₂) | Efficient, selective, and avoids hazardous reagents like LiAlH₄. patsnap.com |

| Catalyst Ratio | ZnCl₂:KBH₄ molar ratio of 1:1.8 | Stabilizes reactive intermediates and enhances reducing power. |

| Solvent | Tetrahydrofuran (THF) | Stabilizes intermediates and ensures a homogeneous reaction. |

| Temperature | 70°C | Balances reaction rate with selectivity, avoiding reactant decomposition. |

Chemical Reactivity and Derivatization of 3,5 Dichlorobenzyl Alcohol

Fundamental Reaction Pathways of 3,5-Dichlorobenzyl Alcohol

This compound is a versatile chemical intermediate that participates in a range of chemical reactions. Its reactivity is primarily centered around the hydroxyl (-OH) group and the two chlorine atoms attached to the benzene (B151609) ring. These functional groups allow for oxidation, reduction, and nucleophilic substitution reactions, making it a valuable precursor in the synthesis of various organic compounds. evitachem.com

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either 3,5-dichlorobenzaldehyde (B167965) or 3,5-dichlorobenzoic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or chromic acid (H₂CrO₄), often referred to as the Jones reagent, will further oxidize the initially formed aldehyde to a carboxylic acid. chemistrysteps.com The choice of reagent is crucial to control the extent of the oxidation. To obtain the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux to ensure the complete conversion of the intermediate aldehyde. chemguide.co.uk

The following table summarizes common oxidizing agents and their products:

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 3,5-Dichlorobenzaldehyde |

| Potassium permanganate (KMnO₄) | 3,5-Dichlorobenzoic acid |

| Chromium trioxide (CrO₃) | 3,5-Dichlorobenzoic acid |

| Chromic acid (H₂CrO₄) | 3,5-Dichlorobenzoic acid |

Reduction Reactions to Benzyl (B1604629) Alcohol Derivatives or Hydrocarbons

The reduction of this compound can lead to the formation of either benzyl alcohol derivatives or hydrocarbons, depending on the reducing agent and the reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the alcohol to 3,5-dichlorotoluene. Additionally, methods have been developed for the deoxygenation of benzylic alcohols to their corresponding alkanes using hydriodic acid in a biphasic toluene-water medium. researchgate.net

Nucleophilic Substitution Reactions Involving Chlorine Atoms or the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. For instance, it can be converted to 3,5-dichlorobenzyl chloride by reaction with thionyl chloride (SOCl₂). chemicalbook.comgoogle.com The resulting benzyl chloride is a reactive intermediate that can undergo further nucleophilic substitutions.

While the chlorine atoms on the aromatic ring are generally less reactive towards nucleophilic substitution than the hydroxyl group, they can participate in such reactions under specific conditions, often requiring a catalyst.

Derivatization Strategies for Functionalization and Analysis

The functional groups of this compound provide opportunities for derivatization, enabling the synthesis of novel compounds with specific properties and facilitating their analysis.

Esterification for Novel Compound Synthesis

The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids or their derivatives, such as acid chlorides, to form esters. evitachem.com This reaction is a key strategy for synthesizing new compounds with potential applications in various fields.

A notable example is the synthesis of 3,5-dichlorobenzyl esters as potential antifungal agents. nih.govacs.org In one study, a series of ester compounds were designed and synthesized through the esterification of different acids with this compound. nih.govacs.org One of the resulting compounds demonstrated significant antifungal activity against Botrytis cinerea and Rhizoctonia solani, with its efficacy being comparable to the commercial fungicide boscalid. nih.govacs.org This highlights the potential of using this compound as a scaffold for developing new fungicides. The general reaction for esterification is as follows:

This compound + R-COOH (Carboxylic Acid) → 3,5-Dichlorobenzyl ester + H₂O

The following table presents data from a study on the antifungal activity of a 3,5-dichlorobenzyl ester derivative (compound 5) compared to the commercial fungicide boscalid. nih.govacs.org

| Compound | EC₅₀ against Botrytis cinerea (mg/L) | EC₅₀ against Rhizoctonia solani (mg/L) |

| Compound 5 | 6.60 | 1.61 |

| Boscalid | 1.24 | 1.01 |

Alkylation Reactions and Their Applications

The hydroxyl group of this compound allows it to be used as an alkylating agent in certain reactions. For instance, it has been used in the iridium-catalyzed alkylation of tert-butyl cyanoacetate. cookechem.comsigmaaldrich.com This type of reaction, often termed a "borrowing hydrogen" process, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with a nucleophile. uniurb.it The resulting intermediate is subsequently reduced to the final alkylated product. uniurb.it

This strategy has been employed in the C3-alkylation of indoles with various benzyl alcohols, including (3,5-dichlorophenyl)methanol, to produce the corresponding alkylated indole (B1671886) products in good yields. uniurb.it Such reactions are valuable for creating carbon-carbon bonds and synthesizing more complex molecules from readily available starting materials. uniurb.it

Acylation and Silylation for Analytical Purposes

The hydroxyl group of this compound is a key functional group that allows for various derivatization reactions, notably acylation and silylation. These transformations are often employed to enhance the analytical detection of the molecule or to serve as a protective strategy during more complex synthetic sequences.

Acylation:

Acylation involves the reaction of the alcohol with an acylating agent, such as an acyl chloride or anhydride, to form an ester. This process is significant in the synthesis of novel compounds for research and industrial applications. For instance, a series of ester compounds derived from this compound were synthesized to explore new potential antifungal molecules. nih.gov In this research, this compound was identified as a highly active fragment after screening various benzyl alcohol compounds for antifungal properties. nih.gov The subsequent esterification with different carboxylic acids yielded a range of 3,5-dichlorobenzyl esters. nih.gov

One notable derivative, compound 5 from the study, demonstrated significant antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov The study found its efficacy comparable to the commercial fungicide boscalid. nih.gov Such derivatization is crucial for structure-activity relationship (SAR) studies, where modifying the ester group allows for fine-tuning of the biological activity. The reaction is typically carried out using a catalyst in a suitable solvent. ias.ac.in

| Reactant 1 | Reactant 2 | Product | Purpose/Application |

|---|---|---|---|

| This compound | Carboxylic Acids | 3,5-Dichlorobenzyl esters | Synthesis of novel antifungal agents for agricultural use. nih.gov |

Silylation:

Silylation is another important derivatization technique where the hydroxyl group is converted into a silyl (B83357) ether. This is a common strategy for protecting the hydroxyl group during other chemical transformations. asianpubs.org The formation of a silyl ether is typically achieved by treating the alcohol with a silylating agent like a silyl chloride or hexamethyldisilazane (B44280) (HMDS), often in the presence of a catalyst. asianpubs.org

While specific analytical silylation studies on this compound are not detailed in the provided results, the general principles are widely applicable. Silyl ethers are more volatile and thermally stable than their corresponding alcohols, which makes them highly suitable for gas chromatography (GC) and mass spectrometry (MS) analysis. The increased volatility allows for better separation and detection. A variety of catalysts, including alum, have been shown to be effective for the trimethylsilylation of alcohols using HMDS. asianpubs.org The reaction is efficient, and the by-products are easily removed. asianpubs.org

Reaction Mechanisms and Kinetic Studies of this compound Transformations

Understanding the reaction mechanisms and kinetics of this compound is fundamental to controlling its transformations and optimizing reaction conditions.

The compound undergoes several types of reactions, including oxidation, reduction, and substitution. evitachem.com For example, it can be oxidized to 3,5-dichlorobenzaldehyde or reduced to 3,5-dichlorotoluene. A key transformation is its conversion to 3,5-dichlorobenzyl chloride using thionyl chloride (SOCl₂). google.com

A notable mechanistic insight comes from its use in iridium-catalyzed alkylation reactions. In the synthesis of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate, this compound acts as a directing group. sigmaaldrich.comchemicalbook.com It stabilizes the transition state through hydrogen bonding. Kinetic studies of this reaction have indicated that the rate-determining step involves the oxidative addition of the C-Cl bond to the Iridium(I) catalyst, followed by reductive elimination.

Kinetic studies have also been performed in the context of biodegradation. The enzymatic degradation of various dichlorobenzyl alcohols, including the 3,5-isomer, by the extracellular liquid of the fungus Pleurotus ostreatus has been investigated. researchgate.net Research indicates that the biodegradation of related polychlorinated biphenyls (PCBs) by fungal consortia follows first-order kinetics. researchgate.net In experiments with the extracellular liquid from Pleurotus ostreatus, which contains ligninolytic enzymes, the amount of this compound was observed to decrease over time, indicating enzymatic transformation. researchgate.net

| Transformation Type | Key Mechanistic Feature / Kinetic Data | Context |

|---|---|---|

| Iridium-Catalyzed Alkylation | The rate-determining step is the oxidative addition of the C-Cl bond to the Ir(I) catalyst. | Organic Synthesis. |

| Enzymatic Degradation | Transformation observed in the presence of fungal enzymes (laccase and peroxidase). researchgate.net Related PCB degradation follows first-order kinetics. researchgate.net | Biodegradation Study. researchgate.net |

| Chlorination | Reacts with thionyl chloride (SOCl₂) to form 3,5-dichlorobenzyl chloride. google.com | Synthesis of Derivatives. google.com |

Applications of 3,5 Dichlorobenzyl Alcohol As a Chemical Building Block

Role in Pharmaceutical Development

The dichlorinated benzene (B151609) ring and the reactive alcohol functional group of 3,5-Dichlorobenzyl alcohol make it a significant intermediate in the pharmaceutical industry. avantorsciences.comsigmaaldrich.com It is utilized in the synthesis of various medicinal compounds, leveraging its structure to create molecules with desired therapeutic effects.

Synthesis of Antimicrobial Agents

This compound and its derivatives have demonstrated notable antimicrobial properties. The parent compound itself exhibits antibacterial and antiviral characteristics, leading to its use as an antiseptic. Research has shown that the mechanism of its antimicrobial action is likely related to the disruption of microbial cell membranes and the denaturation of proteins.

Derivatives of this compound have been a particular focus in the development of new antifungal agents. chemicalbook.comsigmaaldrich.comgoogle.com For instance, certain 3,5-dichlorobenzyl esters have shown significant efficacy against pathogenic fungi. A study on these esters revealed their potent antifungal activity, as detailed in the table below.

| Compound Derivative | Pathogen | EC₅₀ (mg/L) | Commercial Fungicide (Boscalid) EC₅₀ (mg/L) |

| 3,5-Dichlorobenzyl ester (compound 5) | Botrytis cinerea | 6.60 | 1.24 |

| 3,5-Dichlorobenzyl ester (compound 5) | Rhizoctonia solani | 1.61 | 1.01 |

Data sourced from multiple studies highlighting the antifungal potential of this compound derivatives. acs.orgnih.gov

Furthermore, this compound is a component in some antiseptic lozenges and oral rinses, often in combination with other active ingredients like amylmetacresol, to target microorganisms responsible for mouth and throat infections. Current time information in Bangalore, IN. The synthesis of various benzyl (B1604629) alcohol derivatives has been explored to create novel antibacterial agents, with some compounds showing promising broad-spectrum activity. evitachem.com

Precursor in Drug Synthesis, e.g., 3,5-Dichlorophenylacetonitrile

A key application of this compound in pharmaceutical synthesis is its role as a precursor to 3,5-Dichlorophenylacetonitrile. mdpi.comfishersci.seprepchem.comtheaic.org This conversion is typically achieved through a two-step process. First, the alcohol is reacted with thionyl chloride (SOCl₂) to form 3,5-dichlorobenzyl chloride. The resulting chloride is then treated with a cyanide salt, such as sodium cyanide (NaCN), to yield 3,5-Dichlorophenylacetonitrile. mdpi.comfishersci.seprepchem.comtheaic.org This nitrile is a valuable intermediate for the synthesis of more complex pharmaceutical molecules.

Beyond this specific conversion, this compound also serves as a starting material for other drug precursors, such as tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate. mdpi.comfishersci.setheaic.org

Building Block for Isosteric Analogues of HIV Drugs

In the field of antiviral drug development, this compound has been used to create isosteric analogues of known HIV inhibitors. Isosteres are molecules or groups of atoms that have similar shapes and electronic properties, which can lead to similar biological activities. A study focused on the synthesis of derivatives of the anti-HIV-1 drug GCA-186, which is 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil. acs.org In this research, the two methyl groups on the benzyl part of the drug were replaced with chloro-atoms, which are isosteric, to create 6-(3,5-dichlorobenzyl) derivatives. acs.org The primary motivation for this substitution was to prevent the metabolic breakdown that can occur at the methyl groups. acs.org However, the resulting 3,5-dichloro derivatives exhibited a tenfold decrease in activity against HIV-1 compared to their dimethyl counterparts. acs.org

Utilization in Agrochemical and Specialty Chemical Production

The utility of this compound extends into the agrochemical and specialty chemical sectors. avantorsciences.comsigmaaldrich.comnih.gov Its derivatives are being investigated for the development of new pesticides and herbicides due to their biological activity. avantorsciences.com

Research has particularly highlighted the potential of its ester derivatives as potent fungicides against significant plant pathogens. chemicalbook.comsigmaaldrich.comgoogle.com As mentioned previously, derivatives have shown remarkable activity against Botrytis cinerea (the cause of gray mold) and Rhizoctonia solani (a pathogen causing various plant diseases), with efficacy comparable to the commercial fungicide boscalid. acs.orgnih.gov This makes this compound a valuable starting material for the discovery of new crop protection agents.

In the realm of specialty chemicals, it is used as an intermediate in the production of dyestuffs and other fine chemicals. sigmaaldrich.com

Contributions to Material Science Research

While direct applications of this compound in commercial materials are not widely documented, its structural characteristics make it and its derivatives subjects of interest in material science research. The study of related dichlorobenzyl alcohols suggests potential for applications in nonlinear optical (NLO) materials. researchgate.net For instance, the calculated first hyperpolarizability of 2,6-dichlorobenzyl alcohol is significantly higher than that of urea, a standard NLO material, indicating that dichlorinated benzyl alcohols could be promising candidates for further investigation in this area. researchgate.net

Furthermore, the conformational analysis of this compound and its analogues is crucial for designing new materials with specific properties. fishersci.sesigmaaldrich.com The orientation of the C-O bond in this compound differs from the C-Se bond in the analogous 3,5-dichlorobenzyl selenol, a difference attributed to the larger size of the selenium atom. fishersci.se Understanding such conformational preferences is fundamental to predicting and controlling the solid-state structure and molecular packing of materials, which in turn dictates their physical and electronic properties. Studies on related fluorinated benzyl derivatives, including the 3,5-dichloro derivative, have also highlighted how solvent interactions can influence the conformational potentials of these molecules, a key consideration in the processing and application of materials.

Other Emerging Applications of this compound in Chemical Synthesis

The reactivity of the alcohol group and the stability of the dichlorinated ring allow this compound to be a versatile building block for a variety of other chemical transformations. It can be oxidized to produce 3,5-dichlorobenzaldehyde (B167965) or reduced to form 3,5-dichlorotoluene, both of which are useful chemical intermediates.

One notable emerging application is its use in the synthesis of 3,5-dichlorobenzyl chloride, a key intermediate for various pharmaceuticals and other chemical products. A patented method describes the conversion of this compound to 3,5-dichlorobenzyl chloride with a reported yield of 73%. google.com Additionally, research has demonstrated its utility in the concise synthesis of the muscle relaxant dantrolene.

The synthesis of various esters and ethers from this compound continues to be an active area of research, with the aim of discovering new compounds with unique biological activities and chemical properties.

Metabolic Pathways and Environmental Fate of 3,5 Dichlorobenzyl Alcohol

Biological Transformation of 3,5-Dichlorobenzyl alcohol

The biological transformation of this compound involves a series of enzymatic reactions, primarily facilitated by microbial communities and specific enzymes.

Enzymatic Degradation Pathways

The enzymatic degradation of this compound can proceed through several pathways. In one pathway observed under anaerobic conditions, the compound is a demethylated product of 3,5-dichloro-p-anisyl alcohol. This is then biotically transformed into 3,5-dichloro-4-hydroxybenzoate and subsequently to 2,6-dichlorophenol. nih.gov Another route involves an abiotic dimerization to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govelsevier.com

Ligninolytic fungi, such as Pleurotus ostreatus, have been shown to oxidize this compound to its corresponding aldehyde, 3,5-dichlorobenzaldehyde (B167965). mdpi.comresearchgate.net This transformation is part of the broader metabolic capabilities of these fungi, which produce extracellular enzymes like laccases and peroxidases capable of degrading a wide range of aromatic compounds. mdpi.comresearchgate.netresearchgate.net

Biotransformation by Microbial Communities and Specific Strains

Microbial communities, particularly those found in soil and sediment, play a crucial role in the biotransformation of this compound. asm.org Specific bacterial strains, such as Pseudomonas putida harboring the TOL plasmid, are capable of degrading this compound. asm.org The enzymes encoded by the TOL plasmid exhibit broad substrate specificity, allowing for the metabolism of various substituted benzyl (B1604629) alcohols. asm.org

Under anaerobic conditions, methanogenic sludge has been shown to readily demethylate the precursor 3,5-dichloro-p-anisyl alcohol to 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govelsevier.com This initial step is a prerequisite for further biotic and abiotic transformations. elsevier.com The rate and extent of these transformations can be influenced by the pre-adaptation of the microbial community to similar compounds. nih.gov

In vitro studies with the extracellular liquid of the ligninolytic fungus Pleurotus ostreatus demonstrated the transformation of this compound. mdpi.comresearchgate.net This fungus is known for its ability to degrade a variety of pollutants due to its non-specific enzymatic system. mdpi.comresearchgate.net

Investigation of Cytochrome P450 Enzyme Involvement

Cytochrome P450 (CYP) enzymes are a large family of enzymes involved in the metabolism of a wide array of xenobiotics, including alcohols. nih.govnih.gov While direct studies on the specific involvement of CYP enzymes in the metabolism of this compound are limited, the general role of these enzymes in oxidizing alcohol moieties is well-established. nih.govumsystem.edu For instance, CYP2E1 is known to be induced by and metabolize ethanol, producing reactive oxygen species in the process. nih.govnih.govumsystem.edu

The metabolism of other chlorinated compounds, such as chlorobenzoic acids by ligninolytic fungi, has been shown to involve cytochrome P450, which catalyzes the initial hydroxylation step. mdpi.com Given the structural similarities, it is plausible that CYP enzymes could play a role in the initial oxidative steps of this compound degradation in certain organisms. However, more specific research is needed to confirm the direct involvement and specific isoforms of CYP enzymes in the metabolism of this particular compound.

Environmental Degradation Studies

The environmental fate of this compound is largely determined by its susceptibility to biodegradation in different environmental compartments.

Biodegradation in Various Environmental Compartments (Soil, Water, Sediment)

The degradation of chlorinated aromatic compounds, including benzyl alcohols, has been studied in various environmental settings. In soil, the persistence of such compounds is influenced by factors like soil type and microbial activity. fao.org For instance, the degradation of the herbicide 2,4-D, a chlorinated phenoxyacetic acid, varies in different soil types. epa.gov While specific data for this compound is not extensively detailed, the general principles of microbial degradation of chlorinated aromatics in soil are applicable. epa.gov

In aquatic environments, including water and sediment, microbial communities are key drivers of degradation. asm.org Studies on related compounds have shown that both aerobic and anaerobic conditions can support biodegradation. For example, under anaerobic conditions in methanogenic sludge, a precursor to this compound is readily transformed. nih.govelsevier.com The degradation of other chlorinated compounds has been observed in both pure cultures and mixed microbial populations found in soil and water. epa.gov However, a study using non-adapted activated sludge found that 2,4-Dichlorobenzyl alcohol was not readily biodegradable under aerobic conditions, with less than 10% degradation observed over 28 days.

The following table summarizes the biodegradability of a related compound, 2,4-Dichlorobenzyl alcohol, in an aquatic environment.

| Test Organism/System | Test Type | Exposure Time | Result | Guideline |

| Activated sludge (non-adapted) | Aerobic | 28 days | <10% biodegradation (Not readily biodegradable) | OECD Test Guideline 301F |

Factors Influencing Degradation Rates and Pathways

Several factors can influence the rate and pathways of this compound degradation in the environment. These include:

Microbial Adaptation: The presence of microbial populations already adapted to degrading similar chlorinated aromatic compounds can significantly enhance the transformation rate. nih.govepa.gov

Oxygen Availability: The degradation pathways can differ significantly between aerobic and anaerobic conditions. nih.govelsevier.com

Chemical Structure: The position and number of chlorine atoms on the benzene (B151609) ring can affect the susceptibility of the compound to microbial attack. asm.org

Concentration: The initial concentration of the compound can impact microbial metabolism and growth, potentially influencing the degradation kinetics. dtu.dk

Environmental Conditions: Factors such as pH, temperature, and the availability of other organic carbon sources can affect microbial activity and, consequently, the degradation rate. fao.org For instance, the hydrolysis of some chlorinated compounds is pH-dependent.

Metabolite Identification and Persistence in the Environment

The environmental fate of this compound is significantly influenced by biotransformation processes, particularly through the action of microorganisms. Research has identified several key metabolic pathways that lead to the formation of various intermediate and terminal metabolites. The persistence of this compound and its subsequent products in the environment is dependent on the specific conditions and microbial communities present.

Fungal and Microbial Transformation

Ligninolytic fungi, such as Pleurotus ostreatus, are capable of transforming this compound. nih.govresearchgate.net In vitro studies have demonstrated that the extracellular enzymes of these fungi can oxidize chlorobenzyl alcohols (CB-OHs) into their corresponding chlorobenzaldehydes (CB-CHOs). nih.govresearchgate.netresearchgate.net This transformation is a key step in the environmental degradation of the compound. For this compound, this process leads to the formation of 3,5-dichlorobenzaldehyde. nih.govresearchgate.net The transformation from alcohol to aldehyde occurs over a period of hours to days. researchgate.net

Research involving the incubation of this compound with the extracellular liquid of Pleurotus ostreatus shows a gradual decrease in its concentration over 14 days, indicating its susceptibility to fungal degradation. researchgate.net

Table 1: In Vitro Degradation of this compound by Pleurotus ostreatus Extracellular Liquid

This table shows the percentage of this compound remaining over a 14-day incubation period with the extracellular liquid of the fungus Pleurotus ostreatus. Data is estimated from graphical representations in the cited study. researchgate.net

Anaerobic Biotransformation Pathways

Studies on the environmental fate of related chloroaromatic fungal metabolites provide insight into the potential anaerobic degradation pathways of this compound derivatives. For instance, the fungal metabolite 3,5-dichloro-p-anisyl alcohol is readily biotransformed under anaerobic conditions by methanogenic sludge. nih.govelsevier.com The initial and quantitative step is demethylation to yield 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govelsevier.comresearchgate.net

This key intermediate, 3,5-dichloro-4-hydroxybenzyl alcohol, is then subject to further transformation through two competing routes: one biotic and one abiotic. nih.govelsevier.com

Biotic Pathway : The benzyl alcohol group is slowly oxidized to form 3,5-dichloro-4-hydroxybenzoic acid. nih.govresearchgate.net Depending on the microbial consortium, this acid can be subsequently decarboxylated to yield 2,6-dichlorophenol. nih.govelsevier.comresearchgate.net

Abiotic Pathway : A portion of the 3,5-dichloro-4-hydroxybenzyl alcohol can undergo dimerization to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govresearchgate.net This reaction can occur abiotically, as it was also observed in autoclaved sludge, but it requires the initial biological demethylation to create the precursor. nih.gov

The progression of these transformations has been tracked over a 20-day period, showing the sequential appearance and decline of the various metabolites. researchgate.net

Table 2: Anaerobic Biotransformation of 3,5-Dichloro-p-Anisyl Alcohol Metabolites Over Time

This table outlines the concentration changes of key metabolites during the anaerobic incubation of 3,5-dichloro-p-anisyl alcohol with wastewater sludge over 20 days. This pathway proceeds through the intermediate 3,5-dichloro-4-hydroxybenzyl alcohol. Data is derived from published research. researchgate.net

Other Identified and Potential Metabolites

Beyond microbial transformations in soil and water, other metabolic routes are known. Chemical oxidation of this compound yields 3,5-dichlorobenzoic acid. In mammals, dichlorobenzyl alcohols are generally metabolized in the liver. drugbank.comhpra.ie The primary metabolite formed through this process is hippuric acid, which is then excreted in the urine. drugbank.comhpra.ienih.gov While this has been specifically documented for the 2,4-isomer, it represents a likely metabolic pathway for this compound in biological systems. hpra.ie

Table 3: Summary of Identified Metabolites of this compound and Related Precursors

This table summarizes the identified transformation products and metabolites originating from this compound or its closely related environmental precursors.

Advanced Analytical Methodologies for 3,5 Dichlorobenzyl Alcohol

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating 3,5-Dichlorobenzyl alcohol from impurities, related isomers, or complex sample components. Both gas and liquid chromatography are routinely employed for its analysis.

Gas Chromatography (GC) and its Derivatives

Gas chromatography is a primary technique for assessing the purity of this compound, often yielding results of 98% or higher. avantorsciences.comvwr.comsigmaaldrich.comsigmaaldrich.com Commercial analyses frequently report purity levels, such as 99.44%, as determined by GC. leyan.com The method typically involves a capillary column and a Flame Ionization Detector (FID) or a mass spectrometer (MS) for detection.

For GC-MS analysis, a polar column like a DB-5 may be used. The mass spectrometer, often operating with electron ionization (EI), can detect the molecular ion [M]⁺ and characteristic fragment ions, confirming the compound's identity. In studies of related chlorobenzyl alcohols, specific GC oven temperature programs have been developed to achieve separation. mdpi.com For instance, a program for chlorobenzyl alcohols might start at 60°C, ramp to 140°C, and then continue to 240°C to ensure the elution of all components. mdpi.com Analysis of derivatized forms, such as this compound, benzyldimethylsilyl ether, has also been performed using GC on columns like VF-5MS. nist.gov

Table 1: Example GC Parameters for Analysis of Chlorobenzyl Alcohols and Derivatives

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Purity Assay | ≥97.5% to >98.0% | fishersci.sethermofisher.com |

| Column Type | Polar (e.g., DB-5), Capillary (e.g., VF-5MS) | nist.gov |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | |

| Carrier Gas | Helium | mdpi.com |

| Example Oven Program | 60°C (1 min hold), ramp to 80°C, then to 140°C, and finally to 240°C (10 min hold) | mdpi.com |

| Injection Temperature | 240°C | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile method for the determination of chlorinated benzyl (B1604629) alcohols, often in the context of preservative analysis in consumer products. fda.gov.tw Reverse-phase (RP) HPLC is a common approach. For the related compound 3,4-Dichlorobenzyl alcohol, a method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid has been described. sielc.com For mass spectrometry applications, the non-volatile phosphoric acid can be substituted with formic acid. sielc.com

Method development for preservatives in cosmetics has utilized HPLC with a photodiode array detector (DAD) to quantify compounds including 2,4-dichlorobenzyl alcohol. fda.gov.tw These methods often use C18 columns and mobile phases consisting of an aqueous acidic component and an organic solvent like methanol (B129727). fda.gov.tw

UHPLC-DAD and LC-MS/MS for Complex Matrices

For more complex samples or when higher sensitivity and selectivity are required, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) or tandem mass spectrometry (LC-MS/MS) is employed. A UHPLC-DAD method has been successfully used to separate 2,4-dichlorobenzyl alcohol from 14 other preservatives using a BEH C18 column. researchgate.net

LC-MS/MS is the gold standard for detecting trace levels of compounds in challenging matrices due to its high selectivity and sensitivity. wiley.com While specific applications for this compound are not widely detailed, methods for structurally similar compounds in complex samples are well-documented. For example, a sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) in chives. mdpi.com This method utilized a modified QuEChERS sample preparation technique and operated the mass spectrometer in multiple reaction monitoring (MRM) mode for quantification. mdpi.com Such approaches, which address matrix effects and ion suppression, are directly applicable to the analysis of this compound in environmental or biological samples. wiley.comnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The ¹H NMR spectrum of this compound is highly characteristic. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a singlet for the methylene (B1212753) protons (-CH₂OH) at approximately δ 4.7 ppm. cdnsciencepub.com The aromatic protons appear as doublets or multiplets in the region of δ 7.3–7.5 ppm. cdnsciencepub.com The identity of synthesized this compound can be unequivocally confirmed by its ¹H NMR spectrum. leyan.comcdnsciencepub.com

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound and a Related Derivative

| Compound | Functional Group | Chemical Shift (δ ppm) | Solvent | Source(s) |

|---|---|---|---|---|

| This compound | -CH₂OH (methylene) | ~4.7 (singlet) | CDCl₃ | cdnsciencepub.com |

| Aromatic Protons | ~7.3–7.5 | CDCl₃ | cdnsciencepub.com | |

| 3,5-Dichlorobenzyl methanesulfonate | -CH₂O- (methylene) | 5.17 (singlet) | CDCl₃ | beilstein-journals.org |

Infrared (IR) Spectroscopy (FTIR)

Fourier-Transform Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. evitachem.com A broad band corresponding to the O-H stretching vibration of the alcohol group is typically observed around 3300 cm⁻¹. evitachem.com Other significant peaks include the C-O stretch at approximately 1050 cm⁻¹ and the C-Cl stretches near 750 cm⁻¹. evitachem.com The authenticity of the compound can be verified by comparing its recorded IR spectrum to a reference. fishersci.se Vibrational spectra analyses of related molecules, such as 2,6-dichlorobenzyl alcohol, provide deeper insight into the assignment of specific vibrational modes. theaic.org

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|

| O-H Stretch | ~3300 | evitachem.com |

| C-O Stretch | ~1050 | evitachem.com |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and identification of this compound. The technique provides detailed information about the compound's molecular weight and elemental composition through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. The monoisotopic mass of this compound (C₇H₆Cl₂O) is approximately 175.98 g/mol , while its molecular weight is about 177.03 g/mol . evitachem.comnist.gov

Ionization Techniques: The analysis of this compound can be performed using various ionization methods. Gas Chromatography-Mass Spectrometry (GC-MS) commonly employs Electron Ionization (EI), a "hard" ionization technique. libretexts.org In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the removal of an electron to form a positively charged molecular ion (M⁺·). libretexts.orgenovatia.com This energetic process often leads to extensive and predictable fragmentation, which is useful for structural identification and library matching. enovatia.com

"Softer" ionization techniques, which impart less energy to the molecule, are also applicable, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). These methods, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), typically generate protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. libretexts.orgacdlabs.com ESI is well-suited for polar molecules, while APCI is effective for low molecular weight, nonpolar species. libretexts.orgacdlabs.com For instance, ESI has been used in the analysis of clenbuterol (B1669167), a more complex derivative of this compound. dshs-koeln.de

Fragmentation Patterns: Under Electron Ionization, the molecular ion of this compound is observed and subsequently undergoes characteristic fragmentation. As an alcohol, it can exhibit two primary fragmentation pathways: alpha-cleavage and dehydration. youtube.com

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. youtube.comlibretexts.org For a primary alcohol like this compound, this could theoretically lead to the formation of a CH₂OH⁺ ion at m/z 31. youtube.com However, the most prominent fragmentation involves the loss of the entire hydroxymethyl group (-CH₂OH), resulting in a fragment ion at m/z 141.

Dehydration: The loss of a water molecule (H₂O, mass 18) is a common fragmentation pattern for alcohols, which would produce a fragment at [M-18]⁺. youtube.comlibretexts.org

Other Major Fragments: Analysis shows a characteristic isotopic pattern due to the presence of two chlorine atoms. Major observed fragments include the molecular ion [M]⁺ at m/z ~176-177, a fragment corresponding to the loss of a chlorine atom [M-Cl]⁺ at m/z ~142, and a fragment from the loss of the dichlorophenyl group [M-C₆H₄Cl]⁺ at m/z 111.04. evitachem.com For tandem mass spectrometry (MS/MS) applications, transitions such as m/z 177 → 141 and 177 → 113 are utilized for specific detection.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway | Source |

|---|---|---|---|

| 175.98 | [C₇H₆Cl₂O]⁺ (Molecular Ion) | Ionization | evitachem.com |

| 141.96 | [C₇H₅Cl₂]⁺ | Loss of -CH₂OH | evitachem.com |

| 113 | [C₆H₄Cl]⁺ ? | Further fragmentation | |

| 111.04 | [C₆H₄Cl]⁺ ? | Loss of -C₆H₄Cl | evitachem.com |

Advanced Detection and Quantification Techniques

The detection and quantification of this compound, especially at trace levels or in complex matrices like cosmetics or biological samples, necessitate the use of advanced analytical techniques that offer high sensitivity and selectivity.

Chromatographic Methods Coupled with Mass Spectrometry: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for quantifying the compound. A validated method for its analysis in biological matrices involves an initial solid-phase microextraction (SPME) step for sample cleanup and concentration. This is followed by derivatization, for example with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to enhance the compound's volatility and thermal stability for GC analysis. Quantification is then achieved using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring specific parent-to-daughter ion transitions (e.g., m/z 177 → 141). Similar GC-MS/MS approaches are used for analyzing related compounds in diverse samples like soil and cucumbers. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for the analysis of dichlorobenzyl alcohol isomers. One established method for determining dichlorobenzyl alcohol in cosmetics uses HPLC with a photodiode array (PDA) detector. fda.gov.tw This setup allows for the separation of the analyte from other components in the cosmetic matrix, and the PDA detector provides spectral information to confirm the peak's identity. This method has a reported limit of quantification (LOQ) of 0.01%. fda.gov.tw

Advanced Separation and Detection Systems: For highly complex analyses, more advanced systems are employed. Chiral liquid chromatography coupled with high-resolution/high-accuracy mass spectrometry (LC-HRMS) has been used to separate enantiomers of related compounds, demonstrating the capability to handle stereoisomeric forms. dshs-koeln.de Furthermore, Ultra Performance Convergence Chromatography (UPCC), a modern form of supercritical fluid chromatography, has been shown to be a rapid and robust method for analyzing related dichlorobenzyl compounds, offering reduced analysis times compared to traditional GC methods. semanticscholar.org

| Technique | Matrix | Key Parameters | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| SPME-GC-MS/MS | Biological Matrices | SPME Fiber: PDMS/DVB; Derivatization: MSTFA; Detection: MRM (m/z 177 → 141, 113) | Not specified | |

| HPLC-PDA | Cosmetics | Column: ACQUITY UPLC® BEH Shield RP18; Gradient elution with water, isopropanol, and acetonitrile | 0.01% | fda.gov.tw |

| DI-HS-SPME-GC-MS/MS | Oilfield Production Waters | Analysis of various benzyl alcohols as partitioning tracers | Not specified | researchgate.net |

| Chiral LC-HRMS | Human Urine | Used for enantiomeric separation of a related compound (Clenbuterol) | Not specified | dshs-koeln.de |

| UPCC | Pharmaceuticals (Lozenges) | Column: Acquity UPC2 Torus; Mobile Phase: CO₂ and Acetonitrile/Isopropanol | Not specified | semanticscholar.org |

Computational Chemistry and Modeling of 3,5 Dichlorobenzyl Alcohol

Molecular Docking and Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design and materials science for understanding intermolecular interactions.

Antifungal Activity: Research into novel fungicides has identified 3,5-dichlorobenzyl alcohol as a highly active structural fragment. acs.orgnih.gov In one study, a series of ester derivatives of this compound were synthesized and evaluated for their antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. acs.orgnih.gov Molecular docking simulations were performed to elucidate the binding mechanism of the most potent ester compound with its target, succinate (B1194679) dehydrogenase (SDH). The results indicated that the 3,5-dichlorobenzyl group of the ester derivative anchored into a hydrophobic cavity of the SDH enzyme, forming key interactions that contribute to its inhibitory effect. acs.org

Interaction with Ion Channels: Computational studies have also explored the interaction of molecules containing the this compound moiety with other biological targets. For instance, clenbuterol (B1669167), which includes this structural unit, was studied for its unconventional interaction with the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. nih.govlife-science-alliance.org Molecular docking simulations were used to identify the binding sites of clenbuterol on the TRPV4 channel surface, revealing that it inhibits the channel's activity. nih.govlife-science-alliance.org

Enzyme Inhibition: In the development of allosteric inhibitors for the Dengue Virus Protease, the this compound fragment has been utilized in molecular design. uni-marburg.de Docking studies investigated how substitutions on this core structure could optimize binding within the enzyme's allosteric pocket. uni-marburg.de Similarly, derivatives of this compound have been investigated as potential inhibitors for Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in cardiovascular regulation and the entry point for the SARS-CoV-2 virus. Binding affinity studies of these derivatives help in understanding their potential as therapeutic agents. ethz.ch

| Target Protein | Interacting Ligand | Computational Finding | Reference |

| Succinate Dehydrogenase (SDH) | 3,5-Dichlorobenzyl ester derivative | The 3,5-dichlorobenzyl group binds in a hydrophobic pocket, inhibiting fungal growth. | acs.org, nih.gov |

| TRPV4 Ion Channel | Clenbuterol | Docking identified binding sites responsible for channel inhibition. | nih.gov, life-science-alliance.org |

| Dengue Virus Protease | Allosteric Inhibitors | The 3,5-dichlorobenzyl fragment was used to optimize binding in an allosteric site. | uni-marburg.de |

| Angiotensin-Converting Enzyme 2 (ACE2) | This compound derivatives | Radioligand binding assays were conducted to assess binding affinities. | ethz.ch |

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other spectroscopic properties.

DFT calculations have been employed to analyze the structural and electronic properties of this compound and related compounds. For instance, in studies of the photocatalytic oxidation of benzyl (B1604629) alcohols, DFT calculations using the PBE0 functional helped to elucidate the reaction mechanism. acs.org These calculations can determine the optimized geometry, electronic energies, and frontier molecular orbitals (HOMO and LUMO) of the molecule, which are crucial for understanding its reactivity. acs.org

While specific DFT studies focusing solely on the vibrational spectra (IR, Raman) of this compound are not widely published, methods applied to analogous molecules are indicative of the approach. For related compounds like 3,5-dimethoxybenzyl alcohol, DFT calculations at the B3LYP/6-31G(d) level have been used to assign vibrational frequencies observed in FTIR and Raman spectra, providing a detailed characterization of the molecular structure. Similar methodologies could be applied to this compound to correlate its computed vibrational modes with experimental data.

Furthermore, DFT has been used to study the decomposition of related dichlorinated aromatic compounds, providing insights into the energies required to break the strong carbon-chlorine bonds.

| Computational Method | Application | Predicted Properties | Reference |

| DFT (PBE0 functional) | Photocatalytic Oxidation | Optimized geometry, electronic energies, reaction mechanism. | acs.org |

| DFT (B3LYP/6-31G(d) level) | Spectroscopic Analysis (on related compounds) | Vibrational frequencies (FTIR/Raman). | |

| DFT | Decomposition Studies (on related compounds) | Bond dissociation energies. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are regression or classification models that relate a set of predictor variables (chemical descriptors) to the biological activity or a specific property of a chemical, respectively.

QSAR models are valuable for predicting the biological effects of compounds like this compound and its derivatives. For example, QSAR studies are used to predict the acute aquatic toxicity of chlorinated aromatic compounds. These models often use the logarithm of the octanol-water partition coefficient (log K_ow) as a key descriptor for narcotic chemicals.

In a study on the fungal degradation of various chlorobenzyl alcohols, a combined QSAR-DFT approach was utilized. researchgate.net This type of model can predict the rate of degradation based on quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), and molecular weight (MW). researchgate.net

QSPR studies, often framed as Linear Solvation Energy Relationships (LSER), have been used to determine characteristic solute parameters. For this compound, a solute hydrogen bond acidity (α₂H) parameter of 0.341 has been reported, which quantifies its ability to donate a hydrogen bond. dtic.milucl.ac.uk Such parameters are essential for predicting the compound's behavior in different solvent systems and its environmental partitioning.

| Model Type | Application | Key Descriptors | Reference |

| QSAR | Aquatic Toxicity Prediction | log K_ow | |

| QSAR-DFT | Fungal Degradation Rate Prediction | HOMO/LUMO energies, Ionization Potential, Molecular Weight | researchgate.net |

| QSPR/LSER | Solvation Properties | Hydrogen Bond Acidity (α₂H) | dtic.mil, ucl.ac.uk |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. Conformational analysis determines the preferred spatial arrangement of atoms in a molecule.

Conformational Analysis: The conformational preference of this compound has been investigated using nuclear magnetic resonance (NMR) spectroscopy in conjunction with the "J method," which analyzes spin-spin coupling constants. cdnsciencepub.comresearchgate.net These studies determined that there is a small twofold barrier to internal rotation around the C(aryl)-C(alkyl) bond. The conformation where the C-O bond lies in the plane of the benzene (B151609) ring is slightly more stable, favored by an energy of 0.3 ± 0.2 kcal/mol. cdnsciencepub.comresearchgate.net This preference is in contrast to the analogous 3,5-dichlorobenzyl selenol, where the larger selenium atom leads to a perpendicular preferred conformation. cdnsciencepub.comevitachem.com Computational 3D models also support a conformation with a C(aryl)-C-CH₂-OH torsion angle close to 180°, which minimizes steric hindrance between the hydroxyl group and the chlorine atoms. evitachem.com

Molecular Dynamics Simulations: MD simulations have been applied to understand the dynamic behavior of ligands containing the this compound moiety when bound to their biological targets. In the study of antifungal ester derivatives, MD simulations were performed to confirm the stability of the ligand-protein complex with succinate dehydrogenase and to further investigate the binding mechanism suggested by molecular docking. acs.orgnih.gov Such simulations, often run for nanosecond trajectories, can assess the stability of hydrogen bonds and other key interactions under conditions that mimic a physiological environment.

| Technique | Focus | Key Finding | Reference |

| Conformational Analysis (J method) | Internal Rotation Barrier | The C-O bond prefers the plane of the benzene ring by 0.3 ± 0.2 kcal/mol. | cdnsciencepub.com, researchgate.net |

| Molecular Dynamics (MD) | Ligand-Protein Complex Stability | Confirmed stable binding of a 3,5-dichlorobenzyl ester derivative to succinate dehydrogenase. | acs.org, nih.gov |

Predictive Modeling for Reactivity and Environmental Fate

Predictive modeling combines various computational techniques to forecast the chemical reactivity and environmental fate of a compound, including its persistence, degradation pathways, and toxicity.

Reactivity Modeling: The reactivity of this compound is influenced by its two electron-withdrawing chlorine atoms. DFT calculations can be used to model its susceptibility to various reactions. For example, DFT can predict the activation energies for electrophilic substitution reactions or oxidation of the alcohol group. acs.org Studies on the nitration of this compound show it requires harsh conditions, which aligns with the deactivating effect of the chlorine substituents predicted by computational models.

Environmental Fate Modeling: Predictive models are crucial for assessing the environmental impact of chlorinated aromatic compounds. The environmental fate of this compound has been investigated through in vitro studies with ligninolytic fungi, such as Pleurotus ostreatus. researchgate.netmdpi.com These studies provide experimental data that can be used to build and validate predictive models. Computational models like QSAR, Bayesian Networks (BN), and Artificial Neural Networks (ANN) have been used to predict the biodegradation efficiency of related polychlorinated compounds. researchgate.net These models use chemical descriptors to forecast the rate and extent of degradation by microorganisms, helping to assess the compound's persistence in the environment. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for 3,5 Dichlorobenzyl Alcohol

Development of Novel Synthetic Routes with Improved Sustainability

Future research is increasingly focused on developing "green" and sustainable methods for the synthesis of 3,5-dichlorobenzyl alcohol and its precursors, moving away from traditional routes that may involve harsh reagents or generate significant waste.

Biocatalytic Approaches: The use of biocatalysts, such as enzymes and whole-cell systems, represents a promising frontier. worldwidejournals.com These methods offer high selectivity under mild reaction conditions. worldwidejournals.com For instance, research into the biocatalytic reduction of corresponding ketones using organisms like Baker's Yeast (Saccharomyces cerevisiae) could provide an environmentally friendly pathway to chiral benzyl (B1604629) alcohols. worldwidejournals.com Furthermore, enzymes like alcohol oxidases are being explored for the oxidation of benzyl alcohols. A study utilizing an alcohol oxidase from Pseudomonas putida (PpAOX) in a cascade reaction highlights the potential for enzymatic processes in this chemical space. rsc.org The development of robust, immobilized enzymes could lead to continuous flow processes, enhancing industrial scalability and economic viability. worldwidejournals.com

Advanced Catalytic Systems: The exploration of novel heterogeneous catalysts is another key area. For example, a method for the aerobic ammoxidation of alcohols to nitriles using a Co₃O₄-NGr/C catalyst has been reported, which could be adapted for reactions involving this compound. This process is considered a green reaction as it uses air as the oxidant and produces water as the main byproduct. Similarly, nickel-catalyzed borrowing hydrogen approaches are emerging for the sustainable synthesis of α-alkylated ketones from alcohols, indicating a potential strategy for using this compound as a building block in more complex syntheses under eco-friendly conditions. thieme-connect.com

Table 1: Comparison of Synthetic Strategies

| Synthetic Route | Key Reagents/Catalysts | Conditions | Sustainability Aspect | Reference |

| Traditional Reduction | KBH₄, ZnCl₂, THF | Reflux | Relies on stoichiometric metal hydrides and organic solvents. | google.com |

| Biocatalytic Oxidation | Alcohol Oxidase (PpAOX), Catalase | pH 8.5, Phosphate Buffer | Aqueous medium, mild conditions, enzymatic selectivity. | rsc.org |

| Flow Chemistry / C-H Functionalization | Mn-catalyst, 4-amino-3-hydroxybenzoic acid | Flow system, CPME solvent | Low E-factor (4.4), use of a green solvent, high efficiency. | rsc.orgrsc.org |

| Aerobic Ammoxidation (to nitrile) | Co₃O₄-NGr/C catalyst, Ammonia, Air | Heterogeneous catalysis | Uses air as oxidant, generates water as a byproduct. |

Exploration of New Derivatization Reactions and Functionalization Opportunities

The functional groups of this compound—the hydroxyl group and the chlorinated aromatic ring—offer extensive opportunities for derivatization to create novel molecules with tailored properties.

Esterification and Etherification: Esterification is a well-explored route, with studies demonstrating the synthesis of 3,5-dichlorobenzyl esters with potent antifungal activity. nih.govacs.org Future work could expand the range of acids used for esterification to build large libraries of compounds for screening against various biological targets. Reacting the alcohol with acetyl chloride, for example, yields 3,5-dichlorobenzyl acetate, a potential prodrug intermediate.

Advanced C-H Functionalization and Cross-Coupling: Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, open new avenues for modifying the aromatic ring. acs.org While the electron-withdrawing chlorine atoms deactivate the ring, making some reactions challenging (e.g., nitration requires harsh conditions), targeted C-H activation could enable the introduction of new functional groups at specific positions.